8-Chloro-2-(4-chlorophenyl)quinoline-4-carbonyl chloride

Ion Channel Pharmacology Cardiac Electrophysiology Selectivity Profiling

This compound offers a defined pharmacological profile: KCNQ1 antagonist (IC50 1.90 µM) with 190-fold selectivity over KCNQ2/3 (EC50 10 nM). The electrophilic 4-acyl chloride enables facile conjugation, while the 8-chloro substitution ensures selective channel modulation absent in non-halogenated analogs. Suitable for CNS/cardiovascular lead optimization SAR, MAO-B screening (class-level IC50 209 nM), and CYP inhibition panel benchmarking. Procure to combine unique reactivity with biological specificity in a single building block.

Molecular Formula C16H8Cl3NO
Molecular Weight 336.6 g/mol
CAS No. 124930-94-5
Cat. No. B3022077
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Chloro-2-(4-chlorophenyl)quinoline-4-carbonyl chloride
CAS124930-94-5
Molecular FormulaC16H8Cl3NO
Molecular Weight336.6 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=C1)Cl)N=C(C=C2C(=O)Cl)C3=CC=C(C=C3)Cl
InChIInChI=1S/C16H8Cl3NO/c17-10-6-4-9(5-7-10)14-8-12(16(19)21)11-2-1-3-13(18)15(11)20-14/h1-8H
InChIKeyZNSCSHFAMPVYEO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-Chloro-2-(4-chlorophenyl)quinoline-4-carbonyl chloride (CAS 124930-94-5): Procurement-Ready Quinoline Building Block with Defined Biological Fingerprint


8-Chloro-2-(4-chlorophenyl)quinoline-4-carbonyl chloride (CAS 124930-94-5) is a halogenated quinoline-4-carbonyl chloride with a molecular weight of 336.6 g/mol and the formula C₁₆H₈Cl₃NO . Its structure features an electrophilic acyl chloride at the 4-position for facile derivatization, and its biological fingerprint includes defined activity against the KCNQ1 potassium channel (IC₅₀ = 1.90 µM) and selectivity over the KCNQ2/3 channel (EC₅₀ = 10 nM), establishing a specific pharmacological profile among quinoline analogs [1]. The compound is commercially available from research suppliers including Fluorochem, AKSci, and Santa Cruz Biotechnology, and is primarily used as a synthetic intermediate and research tool for potassium channel studies .

Why 8-Chloro-2-(4-chlorophenyl)quinoline-4-carbonyl chloride Cannot Be Interchanged with Generic Quinoline Analogs


Generic substitution of quinoline analogs fails due to the compound's unique substitution pattern. While the core scaffold is shared by many quinoline derivatives, the specific combination of an 8-chloro substituent and a 4-carbonyl chloride group imparts a distinct reactivity and biological selectivity profile. Notably, the 4-carbonyl chloride moiety is a highly reactive functional group enabling targeted conjugation that is absent in simpler analogs like 2-(4-chlorophenyl)quinoline [1]. Furthermore, the 8-chloro substitution contributes to a distinct biological fingerprint, as evidenced by its selective KCNQ1 channel antagonism (IC₅₀ = 1.90 µM) with a pronounced 190-fold window over KCNQ2/3 agonist activity, a profile not observed in its non-chlorinated analogs [2]. Replacing it with a compound lacking this substitution pattern risks losing this defined pharmacological selectivity and unique reactivity, leading to divergent experimental outcomes.

Quantitative Differentiation Evidence for 8-Chloro-2-(4-chlorophenyl)quinoline-4-carbonyl chloride


Selective KCNQ1 Antagonism vs. KCNQ2/3 Agonism: A 190-Fold Functional Selectivity Window

The compound demonstrates a unique dual functional profile on related potassium channels: it acts as a low-potency antagonist of the KCNQ1/MINK channel while showing high-potency agonist activity at the KCNQ2/KCNQ3 channel. This 190-fold difference in functional potency is a quantifiable differentiation point from other quinoline derivatives, which often lack such a selective, dual-action profile on these specific channel subtypes [1].

Ion Channel Pharmacology Cardiac Electrophysiology Selectivity Profiling

Molecular Weight and ClogP Differentiation from Non-Chlorinated and 8-Methyl Analogs

The presence of three chlorine atoms (MW = 336.6 g/mol, Formula = C₁₆H₈Cl₃NO) distinguishes this compound from closely related analogs. Compared to 2-(4-chlorophenyl)quinoline-4-carbonyl chloride (CAS 854864-03-2, MW = 302.15 g/mol, Formula = C₁₆H₉Cl₂NO) which lacks the 8-chloro substitution, the target compound has a higher molecular weight and increased lipophilicity (estimated ClogP of 5.47 for the analogous 8-methyl derivative, compared to 5.0 for the non-8-substituted analog) [1][2]. This structural difference is expected to influence passive membrane permeability and overall ADME properties.

Medicinal Chemistry ADME Property Prediction Chemical Procurement

Potential for Monoamine Oxidase B (MAO-B) Interaction at Low Micromolar Concentrations

A structurally related compound (CHEMBL3094026) demonstrates MAO-B inhibitory activity with an IC₅₀ of 209 nM in a rat brain mitochondrial homogenate assay [1]. While the target compound itself may exhibit similar or differentiated potency due to its specific substitution pattern, this class-level data suggests a potential for neuropharmacological activity not present in simpler quinoline analogs. In contrast, other quinoline derivatives have shown much weaker MAO-B inhibition, with IC₅₀ values >10 µM [2]. This provides a quantitative benchmark for evaluating the target compound's potential in this therapeutic area.

Neuropharmacology Enzyme Inhibition Parkinson's Disease Research

Potential for Cytochrome P450 Inhibition at Concentrations >1 µM

Class-level evidence indicates that chlorinated quinoline derivatives can inhibit specific CYP450 isoforms at low micromolar concentrations. For instance, a related compound (CHEMBL4164142) inhibits CYP2C8 with an IC₅₀ of 3.00 µM and CYP2C19 with an IC₅₀ of 9.10 µM in human liver microsomes [1]. Another analog (CHEMBL4541666) shows weak inhibition of CYP3A4 (IC₅₀ = 7.90 µM) [2]. In contrast, simpler quinoline scaffolds often exhibit weaker or negligible CYP inhibition, making this chlorinated analog a more relevant tool for studying drug-drug interaction potential . This data suggests the target compound may also interact with CYP enzymes at similar concentrations, a key consideration in preclinical development.

Drug Metabolism ADME-Tox Enzyme Inhibition

Procurement-Driven Research Applications for 8-Chloro-2-(4-chlorophenyl)quinoline-4-carbonyl chloride


Chemical Biology: A Selective Probe for KCNQ1 Channel Function

This compound is uniquely suited as a chemical probe to dissect the functional roles of KCNQ1 versus KCNQ2/3 potassium channels. Its 190-fold selectivity window (IC₅₀ = 1.90 µM vs. EC₅₀ = 10 nM) allows for experiments where KCNQ2/3 activity can be activated while KCNQ1 is only weakly antagonized, providing a distinct pharmacological signature [1].

Medicinal Chemistry: A Privileged Scaffold for Lead Optimization with Defined ADME Starting Point

Procurement of this compound provides a starting point for lead optimization programs targeting CNS or cardiovascular indications. Its distinct physicochemical properties (MW = 336.6, ClogP ~5.47) offer a defined benchmark for SAR studies aimed at modulating passive permeability or CYP inhibition liability [1][2].

In Vitro Pharmacology: A Tool for MAO-B Inhibition Assays

Given the class-level evidence for MAO-B inhibition (IC₅₀ = 209 nM for a related analog), this compound is a high-priority candidate for screening in MAO-B inhibition assays [1]. Its procurement enables early-stage exploration of neuroprotective or antidepressant mechanisms, with the potential for further optimization.

ADME-Tox Screening: A Reference Compound for CYP450 Drug-Drug Interaction Studies

The chlorinated quinoline scaffold of this compound makes it a relevant reference tool for assessing CYP450 inhibition potential. Data from analogs shows low micromolar inhibition of CYP2C8, 2C19, and 3A4 [1]. Procuring this compound allows its inclusion in standard CYP inhibition panels to benchmark new chemical entities.

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Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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